REACTION_CXSMILES
|
C[C:2](C1C=C(Br)C(O)=C(Br)C=1)([C:4]1[CH:5]=[C:6](Br)[C:7]([OH:11])=[C:8](Br)[CH:9]=1)C.CC([C:26]1[CH:31]=[CH:30][C:29]([C:32]([OH:34])=O)=[CH:28][CH:27]=1)(C)C.[O:35]1CC1>>[OH:35][C:26]1[CH:27]=[CH:28][C:29]([C:32]([CH2:2][C:4]2[CH:9]=[CH:8][C:7]([OH:11])=[CH:6][CH:5]=2)=[O:34])=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=C(C(=C(C1)Br)O)Br)C=2C=C(C(=C(C2)Br)O)Br
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)C(=O)O
|
Name
|
—O—CH2 oxirane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
—O—CH2 oxirane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Name
|
Ar—C(CH3)2—Ar
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a similar manner as BEDB
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |